N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide
Description
N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide is an indole-based glyoxylamide derivative characterized by two benzyl substituents at the N- and 5-positions of the indole core, along with a hydroxy group at position 5 and a glyoxylamide moiety at position 2. Indole derivatives are recognized as "privileged structures" in medicinal chemistry due to their versatile biological activities, including antimicrobial, anticancer, and enzyme-modulating properties .
Properties
IUPAC Name |
N-benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-23(24(28)26-14-17-7-3-1-4-8-17)21-15-25-22-12-11-19(13-20(21)22)29-16-18-9-5-2-6-10-18/h1-13,15,25H,14,16H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEFRISDFLQEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Glyoxylamide Formation via Oxalyl Halide Aminolysis
A foundational method for synthesizing indole-3-glyoxylamides involves the reaction of indole derivatives with oxalyl halides, followed by aminolysis. For N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide, this approach begins with the glyoxylation of a substituted indole core.
Procedure :
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Glyoxylation : The indole substrate (e.g., 5-hydroxy-1-benzylindole) reacts with oxalyl chloride () in an inert solvent such as diethyl ether or benzene at 0–25°C. This forms the intermediate 3-indoleglyoxylyl chloride.
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Aminolysis : The glyoxylyl chloride is treated with benzylamine () to form the glyoxylamide bond. The reaction proceeds under anhydrous conditions, often with a base like triethylamine to neutralize HCl byproducts.
Key Data :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Glyoxylation | Oxalyl chloride | Diethyl ether | 0–25°C | 75–85% |
| Aminolysis | Benzylamine | Benzene | 25°C | 68–72% |
This method is noted for its scalability but requires meticulous control over moisture to prevent hydrolysis of the glyoxylyl chloride intermediate.
Benzylation Strategies for Hydroxyl Group Protection
The 5-hydroxy group on the indole ring must be protected during synthesis to avoid side reactions. Benzylation is the preferred method due to its stability under subsequent reaction conditions.
Procedure :
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Benzylation : 5-Hydroxyindole is treated with benzyl bromide () in the presence of potassium carbonate () in dimethylformamide (DMF) at 80°C for 12 hours. This introduces the benzyl protecting group.
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Deprotection (if required) : Catalytic hydrogenation using palladium on carbon () in methanol removes benzyl groups post-synthesis.
Optimization Insights :
Alternative Coupling Agent-Based Synthesis
Modern approaches employ coupling agents such as TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to activate carboxyl groups for amide bond formation.
Procedure :
-
Activation : The glyoxylic acid derivative is activated with TBTU and DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF.
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Coupling : The activated intermediate reacts with benzylamine at room temperature for 12–24 hours.
Advantages :
Reaction Conditions and Optimization
Solvent and Temperature Effects
Solvent polarity and reaction temperature critically influence yield and purity.
Comparative Analysis :
| Solvent | Dielectric Constant | Reaction Efficiency |
|---|---|---|
| DMF | 36.7 | High (80–85%) |
| THF | 7.5 | Moderate (60–65%) |
| DCM | 8.9 | Low (50–55%) |
Polar aprotic solvents like DMF enhance solubility of ionic intermediates, facilitating faster reaction kinetics.
Catalytic Systems
Base Catalysts :
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Triethylamine : Effective for neutralizing HCl in aminolysis but may lead to emulsion formation during workup.
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Potassium Carbonate : Preferred for benzylation due to its mild basicity and compatibility with DMF.
Purification and Characterization
Flash Chromatography
Crude products are purified using silica gel chromatography with gradients of dichloromethane () and methanol (). Typical elution ratios range from 9:1 to 4:1 .
Purity Metrics :
Spectroscopic Confirmation
<sup>1</sup>H NMR (400 MHz, CDCl₃) :
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Benzyl protons: δ 4.8–5.2 ppm (4H, multiplet).
-
Indole aromatic protons: δ 6.8–7.5 ppm (4H, multiplet).
IR (KBr) :
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to continuous flow systems improves yield consistency and reduces reaction times:
Cost-Benefit Analysis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Solvent Use | High | Low |
| Scalability | Moderate | High |
Chemical Reactions Analysis
N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
2.1 Mechanism of Action
Research indicates that indole derivatives, including N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide, may act as microtubule destabilizing agents. This mechanism is crucial in cancer therapy as it disrupts the mitotic spindle formation, leading to apoptosis in cancer cells .
2.2 Case Studies
A study on indole-3-glyoxylamides revealed that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines, including ovarian and pancreatic cancers. For instance, compounds similar to this compound demonstrated IC50 values in the nanomolar range against SKOV3 (human ovarian carcinoma) and other cell lines .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Indibulin | SKOV3 | 39 |
| This compound | U87 (glioblastoma) | 51 |
| Other Derivatives | ASPC-1 (pancreatic cancer) | 11 |
Neuroprotective Properties
3.1 Role in Alzheimer's Disease
Indole-based derivatives have been studied for their potential as carbonic anhydrase activators, which could be beneficial in treating Alzheimer's disease and other neurodegenerative disorders . The activation of carbonic anhydrase is linked to improved cognitive function and reduced neuroinflammation.
3.2 In Vivo Studies
In animal models, compounds structurally related to this compound have shown promise in reducing the progression of neurodegenerative diseases by modulating inflammatory responses and promoting neuroprotection through neurosteroid synthesis .
Antimicrobial Activity
Recent studies have indicated that indole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibiotics from compounds like this compound .
Summary of Findings
The applications of this compound span several therapeutic areas:
| Application | Description |
|---|---|
| Anticancer | Microtubule destabilization leading to apoptosis in various cancer cell lines |
| Neuroprotection | Potential carbonic anhydrase activation for Alzheimer's treatment |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacterial strains |
Mechanism of Action
The mechanism of action of N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with microbial enzymes, disrupting their function and inhibiting the growth of pathogens .
Comparison with Similar Compounds
Structural Features
The activity of indole derivatives is highly dependent on substituent patterns. Key analogs and their structural differences are summarized below:
Structure-Activity Relationships (SAR)
- Substituent Position : Hydroxy or methoxy groups at position 5 correlate with antifungal activity, while benzyl groups at N- and 5-positions improve antibacterial potency .
- Glyoxylamide Moiety : Critical for hydrogen bonding with microbial targets or enzymes, as seen in molecular docking studies of compound 5c () .
Research Findings and Implications
- Antimicrobial Superiority : Compounds with benzyl and hydrazide fragments (e.g., 5i/k) outperform standard antibiotics against E. coli, suggesting that the target compound’s benzyl groups may confer similar advantages .
- Antifungal Potential: The 5-hydroxy group in the target compound could mimic the 5-methoxy group in 5h, which showed three-fold higher potency than fluconazole .
- Divergent Applications : While focuses on antimicrobial activity, highlights enzyme activation, underscoring the versatility of indole glyoxylamides in drug discovery .
Biological Activity
N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide is a compound belonging to the indole glyoxylamide class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial domains. This article reviews its biological activity, synthesizing findings from various studies, including case studies, research data, and relevant tables.
Chemical Structure and Properties
This compound possesses a complex structure that enables its interaction with multiple biological targets. The indole ring system is crucial for its pharmacological effects, allowing for hydrogen bonding and π-stacking interactions with target proteins.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole glyoxylamides. For instance:
- In vitro Studies : A study evaluating the antiproliferative effects of various indole glyoxylamides on cancer cell lines demonstrated that N,5-dibenzyl derivatives exhibited significant cytotoxicity against several human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 10.56 ± 1.14 |
| This compound | A549 | 39 nM |
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the disruption of microtubule dynamics and induction of apoptosis through caspase activation. For example, the compound was shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- Efficacy Against Bacteria : In a study assessing the antibacterial activity of various indole derivatives against Gram-positive and Gram-negative bacteria, certain derivatives exhibited potent activity. Specifically, compounds akin to N,5-dibenzyl showed promising results against resistant strains .
| Bacterial Strain | Activity Level |
|---|---|
| E. coli | Moderate |
| S. aureus | High |
Case Studies
Several case studies have provided insights into the clinical relevance of N,5-dibenzyl derivatives:
- Xenograft Models : In vivo studies using mouse xenograft models demonstrated that treatment with N,5-dibenzyl derivatives resulted in significant tumor regression compared to control groups .
- Combination Therapies : Research indicated that combining N,5-dibenzyl derivatives with established chemotherapeutics enhanced overall efficacy and reduced resistance development in cancer cell lines .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are essential for understanding its therapeutic potential:
- Absorption and Metabolism : Studies suggest that these compounds are orally bioavailable and exhibit favorable metabolic profiles. They undergo hepatic metabolism primarily via cytochrome P450 enzymes .
- Toxicity Assessments : Toxicological evaluations indicated minimal side effects at therapeutic doses in animal models, suggesting a favorable safety profile for further clinical exploration .
Q & A
Basic: What are the established synthetic routes for N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide, and what key reaction conditions influence yield?
Answer:
The compound is synthesized via coupling reactions using reagents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) to activate carboxyl groups for amide bond formation. For example, in similar indole derivatives, anhydrous DMF is used as a solvent under nitrogen atmosphere, with reaction times of 12–24 hours at room temperature. Post-reaction purification involves flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product . The benzyl protecting groups are critical for preventing hydroxyl group interference during synthesis, and their removal (if required) typically employs catalytic hydrogenation .
Advanced: How can researchers resolve discrepancies in reported yields when using TBTU vs. CDI (1,1'-Carbonyldiimidazole) as coupling agents for indole-3-glyoxylamide derivatives?
Answer:
Yield discrepancies often arise from differences in coupling efficiency and side reactions. TBTU promotes faster activation but may generate HOBt (Hydroxybenzotriazole) by-products, requiring rigorous washing. CDI, while slower, minimizes by-products but demands strict anhydrous conditions. A systematic approach involves:
- Parallel screening : Compare yields under controlled conditions (solvent, temperature, stoichiometry).
- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or hydrolyzed glycine derivatives) .
- Kinetic studies : Monitor reaction progress via <sup>1</sup>H NMR to optimize coupling time .
Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm benzyl protons (δ 4.8–5.2 ppm) and glyoxylamide carbonyls (δ 165–170 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]<sup>+</sup> for C24H21N2O4, expected m/z 401.1504) .
Advanced: What strategies minimize by-products during the benzylation of the indole ring in this compound synthesis?
Answer:
- Protecting group optimization : Use benzyl bromide in excess (1.5–2.0 equiv) with K2CO3 as a base in dry DMF to enhance regioselectivity.
- Temperature control : Maintain 0–5°C during benzylation to suppress O-benzylation of the hydroxyl group.
- Workup modifications : Quench with ice-cwater and extract with dichloromethane to remove unreacted benzyl halides .
Basic: What are the primary biochemical applications of this compound in serotonin derivative research?
Answer:
The compound serves as a precursor for synthesizing serotonin analogs via hydroxyl deprotection (e.g., catalytic hydrogenation to remove benzyl groups) and subsequent functionalization. These derivatives are used to study serotonin receptor binding kinetics and carbonic anhydrase activation profiles, particularly in neurological models .
Advanced: How does the substitution pattern on the indole ring affect the compound’s activity in carbonic anhydrase activation studies?
Answer:
- Electron-donating groups (e.g., methoxy) : Enhance binding affinity to carbonic anhydrase active sites by stabilizing hydrogen bonds with Zn<sup>2+</sup> ions.
- Steric effects : Bulky substituents (e.g., benzyl) at the N1 position reduce enzymatic turnover due to hindered access to the catalytic pocket.
- Hydroxyl positioning : The 5-hydroxy group is critical for mimicking natural substrates, as shown in kinetic assays (Ki values < 100 nM) .
Basic: What protective group strategies are employed during synthesis to prevent unwanted side reactions?
Answer:
- Benzyl groups : Protect hydroxyl and amine functionalities during glyoxylamide formation.
- Tert-butyloxycarbonyl (Boc) : Alternative for amine protection in multi-step syntheses, removable via TFA (trifluoroacetic acid) .
Advanced: How does solvent choice impact regioselectivity in benzylation reactions of indole derivatives?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Promote SN2 mechanisms, favoring N-benzylation over O-benzylation.
- Non-polar solvents (THF, toluene) : Increase O-benzylation due to reduced solvation of oxyanions.
- Additives : Tetrabutylammonium iodide (TBAI) enhances benzyl bromide solubility, improving reaction homogeneity .
Basic: What spectroscopic data are critical for confirming the compound’s structure?
Answer:
- IR spectroscopy : Confirm glyoxylamide C=O stretches (1680–1700 cm<sup>−1</sup>) and hydroxyl O-H (3200–3400 cm<sup>−1</sup>).
- <sup>1</sup>H NMR : Integrate benzyl protons (4.8–5.2 ppm, 4H) and indole aromatic protons (6.8–7.5 ppm) .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
